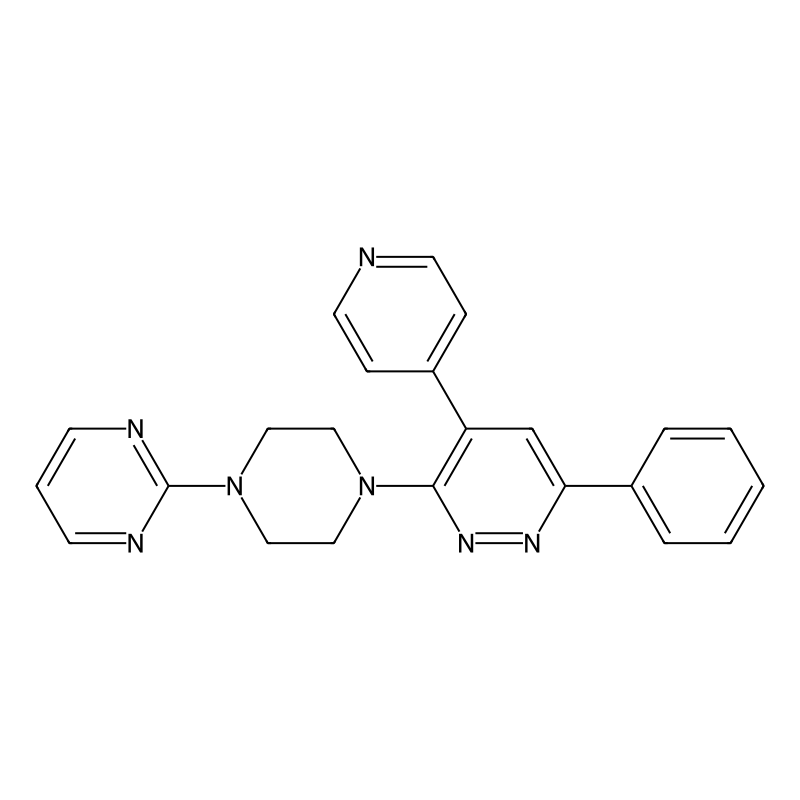

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine is a complex organic compound characterized by its unique molecular structure, which includes multiple heterocyclic rings. Its IUPAC name reflects the presence of phenyl, pyridine, and pyrimidine moieties, contributing to its diverse chemical properties and potential biological activities. The molecular formula is with a molecular weight of 395.5 g/mol . This compound is typically encountered as a solid powder, with a purity exceeding 98% when properly synthesized and stored .

- Oxidation: 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine can be oxidized, leading to modifications in its functional groups.

- Reduction: Reduction reactions can alter the compound's properties and reactivity, potentially enhancing its biological activity.

- Substitution: The compound is prone to substitution reactions involving its pyridazine and pyrimidine rings, allowing for the introduction of new functional groups that can modify its activity .

This compound has shown promise in various biological studies, particularly in the context of neuroinflammation and central nervous system injuries. It acts by modulating cytokine production and glial cell activation, which are critical processes in neuroinflammatory responses. Research indicates that it may improve histological and functional outcomes in models of acute neurological injury . Its unique structure allows it to interact with specific molecular targets involved in these pathways.

The synthesis of 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine involves several steps, primarily focusing on the formation of the pyridazine ring followed by functionalization with phenyl and pyrimidine groups. While specific synthetic routes are often proprietary, the general approach includes:

- Formation of the pyridazine core.

- Introduction of the phenyl group through electrophilic aromatic substitution.

- Functionalization with the piperazine and pyrimidine moieties via nucleophilic substitution or coupling reactions.

Detailed reaction conditions are typically optimized based on desired yield and purity .

6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine has a wide range of applications:

- Research Tool: It is utilized in studies focused on neuroinflammation and cytokine inhibition.

- Therapeutic Development: The compound shows potential for developing new treatments for conditions such as traumatic brain injury and other neurodegenerative diseases .

- Chemical Biology: Its unique structure makes it valuable for exploring interactions within biological systems and understanding disease mechanisms.

Interaction studies involving 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine have revealed its ability to inhibit specific signaling pathways associated with inflammation. These studies often focus on:

- Cytokine Inhibition: Evaluating how the compound affects the production and activity of pro-inflammatory cytokines.

- Glial Cell Modulation: Investigating its impact on glial cell activation during neuroinflammatory processes.

Such interactions are critical for understanding its therapeutic potential and mechanisms of action .

Several compounds share structural similarities with 6-Phenyl-4-pyridin-4-yl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine, but each exhibits distinct properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| TT-302 | C23H22N6 | Similar cytokine inhibitory properties but different structural elements. |

| MW-189 | C23H21N7 | Known for anti-inflammatory effects; closely related but differs in specific substitutions. |

| 4-(Pyridin-4-Yl)Pyrimidin -2-Ol | C9H7N3O | A simpler structure that lacks the complex piperazine moiety but shares some pharmacological interests. |

The uniqueness of 6-Phenyl-4-pyridin-4-yl -3-(4-pyrimidin -2 -ylpiperazin -1 -yl)pyridazine lies in its dual role as both a cytokine inhibitor and a modulator of glial cell activity, which may not be present in other similar compounds .